![molecular formula C17H24N2O5 B14677680 Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate CAS No. 33857-82-8](/img/structure/B14677680.png)
Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes ester, amide, and carbamate functionalities, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl (Cbz) protected amine: This step involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Amide bond formation: The protected amine is then coupled with a carboxylic acid derivative, such as an acid chloride or an activated ester, to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide and ester groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where it is metabolized by enzymes to release the active drug. The molecular targets and pathways involved can vary but often include enzymatic hydrolysis of the ester and amide bonds, leading to the release of the active moiety.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methyl group.
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its benzyloxycarbonyl protection provides stability during synthesis, while the ester and amide functionalities offer versatility in chemical reactions and biological interactions.
Propiedades
Número CAS |
33857-82-8 |
|---|---|
Fórmula molecular |
C17H24N2O5 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-3)19-14(20)9-10-18-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
Clave InChI |
OWOUWTUUBLLFMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OC)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
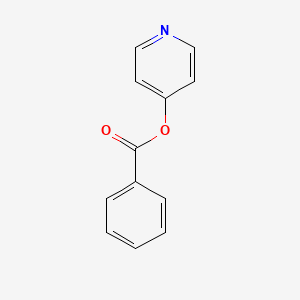


![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)

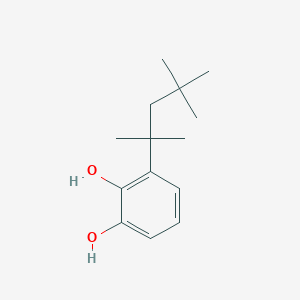
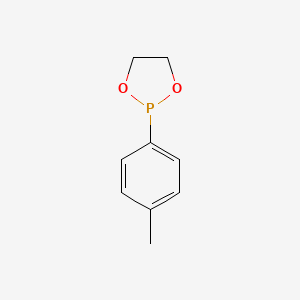
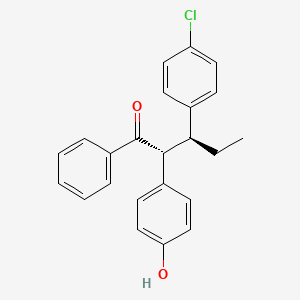
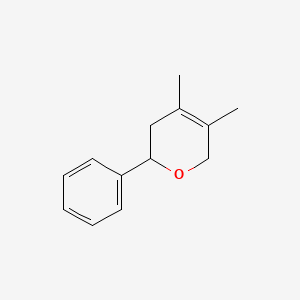
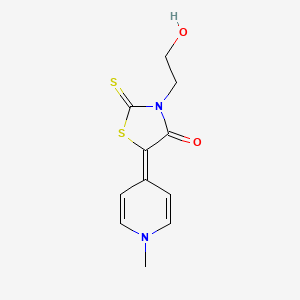
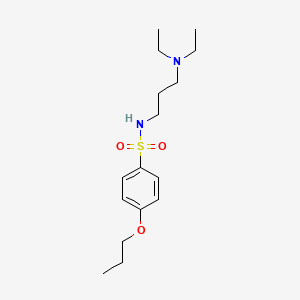
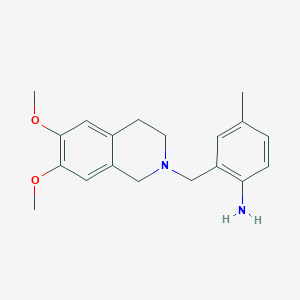
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
